molecular formula C7H6ClN3 B1599631 2-Chloro-3-methyl-3H-imidazo[4,5-b]pyridine CAS No. 30458-68-5

2-Chloro-3-methyl-3H-imidazo[4,5-b]pyridine

Cat. No.: B1599631
CAS No.: 30458-68-5
M. Wt: 167.59 g/mol
InChI Key: YPHGAEKALDRGJE-UHFFFAOYSA-N
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Description

2-Chloro-3-methyl-3H-imidazo[4,5-b]pyridine is a heterocyclic compound that features an imidazole ring fused with a pyridine moiety. This compound is part of the imidazopyridine family, which is known for its diverse biological activities and potential therapeutic applications .

Biochemical Analysis

Biochemical Properties

2-Chloro-3-methyl-3H-imidazo[4,5-b]pyridine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been found to act as a kinase inhibitor, affecting the phosphorylation processes within cells . The compound’s interaction with enzymes such as hERG (human Ether-à-go-go-Related Gene) channels demonstrates its potential in modulating ion channel activities . Additionally, this compound has shown interactions with proteins involved in cellular signaling pathways, further highlighting its biochemical significance .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to affect the NF-kappaB signaling pathway, which plays a pivotal role in immune response and inflammation . Moreover, this compound can alter gene expression patterns, leading to changes in cellular behavior and function . Its impact on cellular metabolism includes modulation of metabolic flux and metabolite levels, which are critical for maintaining cellular homeostasis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with kinase enzymes results in the inhibition of phosphorylation processes, thereby affecting downstream signaling pathways . The compound also influences gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions highlight the compound’s potential as a therapeutic agent in targeting specific cellular pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation products can also have biological activity . Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained effects on cellular processes, including prolonged modulation of signaling pathways and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as modulation of signaling pathways and inhibition of specific enzymes . At higher doses, toxic or adverse effects may be observed, including cytotoxicity and disruption of normal cellular functions . These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications while minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism within the cell . The compound’s metabolism can lead to the formation of active metabolites, which may contribute to its biological activity . Additionally, this compound can influence metabolic flux and metabolite levels, affecting overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s distribution can influence its biological activity and therapeutic potential, as it needs to reach specific target sites within the cell to exert its effects .

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can affect its interaction with biomolecules and its overall biological activity . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-methyl-3H-imidazo[4,5-b]pyridine typically involves the cyclization of 2-chloro-3-methylpyridine with appropriate reagents. One common method involves the use of a palladium-catalyzed amide coupling reaction. In this process, 3-alkyl and 3-arylamino-2-chloropyridines react with primary amides in the presence of a palladium catalyst, such as tris(dibenzylideneacetone)dipalladium(0)-chloroform adduct, and di-tert-butyl dicarbonate in t-butanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The choice of catalysts and solvents is crucial to ensure scalability and cost-effectiveness .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-3-methyl-3H-imidazo[4,5-b]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to modulate GABA A receptors and inhibit aromatase makes it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

2-chloro-3-methylimidazo[4,5-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3/c1-11-6-5(10-7(11)8)3-2-4-9-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPHGAEKALDRGJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=N2)N=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90445300
Record name 2-Chloro-3-methyl-3H-imidazo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90445300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30458-68-5
Record name 2-Chloro-3-methyl-3H-imidazo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90445300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The mixture of 3-methyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one (1.0 g) in phosphorus oxychloride (10 g) was stirred at 100° C. under a dry atmosphere (CaCl2 tube) for 5 h. The mixture was neutralized with sat.NaHCO3 at 0° C. and extracted with EtOAc. The organic layer was separated, washed with water and brine, dried over MgSO4 and concentrated in vacuo. The residue was purified by column chromatography (NH silica gel, eluted with 0%-50% EtOAc in hexane) to give 2-chloro-3-methyl-3H-imidazo[4,5-b]pyridine (230 mg) as a white solid.
Quantity
1 g
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10 g
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solvent
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Chloro-3-methyl-3H-imidazo[4,5-b]pyridine
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